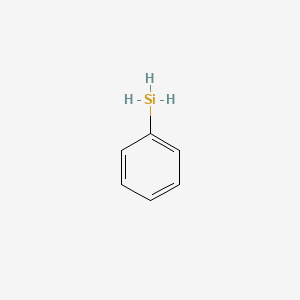

Phenylsilane

Übersicht

Beschreibung

. It is structurally related to toluene, with a silyl group replacing the methyl group. This compound is soluble in organic solvents and has similar densities and boiling points to toluene .

Vorbereitungsmethoden

Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .

Synthetic Route:

- PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄

- PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄

Analyse Chemischer Reaktionen

Reduction Reactions

Phenylsilane serves as a mild yet effective reductant in organic transformations, particularly for carbonyl groups and heteroatom-containing substrates.

Phosphine Oxide Reduction

This compound reduces tertiary phosphine oxides to tertiary phosphines with retention of configuration at phosphorus, making it valuable for synthesizing chiral phosphines :

Key Features :

-

Operates under mild conditions (room temperature, no aggressive reagents).

-

High functional group tolerance (e.g., esters, amines remain intact) .

Carbonyl Group Reduction

In the presence of transition-metal catalysts (e.g., Cu, Mn), this compound reduces ketones and aldehydes to alcohols. For example:

-

Methyl aryl ketones are reduced to secondary alcohols with 97% yield in propylene carbonate .

-

α,β-Unsaturated carbonyl compounds undergo selective 1,2-reduction to allylic alcohols using a Cu(I)-abnormal NHC catalyst .

Table 1: Reduction Efficiency of this compound

| Substrate | Catalyst | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Methyl aryl ketones | None | Propylene | 97 | High | |

| Cyclopropylcarboxylates | KOH | THF | 95 | Regiospecific | |

| α,β-Unsaturated ketones | Cu(I)-NHC | Toluene | 92 | 1,2-Selective |

Hydrosilylation Reactions

This compound participates in hydrosilylation, adding Si–H bonds across unsaturated systems like alkenes and alkynes.

Catalytic Hydrosilylation

-

α,β-Unsaturated carbonyls : Forms allyl alcohols via 1,4-addition .

-

Azide-Alkyne Cycloaddition : Copper catalysts enable "click" chemistry for triazole synthesis .

Mechanistic Insight :

Hydrosilylation proceeds through radical intermediates in Mn- or Fe-catalyzed systems. This compound’s electrophilic silicon center facilitates H-atom transfer (HAT), enabling efficient alkene hydrogenation .

Radical Hydrofunctionalization

This compound acts as a hydride donor in metal-catalyzed radical reactions, enabling:

-

HAT Hydrogenation : Converts alkenes to alkanes using Mn or Fe catalysts. For example, (−)-terpineol is hydrogenated with 2,000 turnovers at 0.05 mol% Mn loading .

-

Radical-Polar Crossover : Combines radical addition with ionic steps for complex cyclizations (e.g., emindole SB synthesis) .

Key Advantage :

Unlike traditional reductants, this compound minimizes side reactions (e.g., over-reduction) due to its controlled reactivity .

Desulfinylation

This compound selectively removes sulfinyl groups under basic conditions:

Applications :

Enzymatic Reductions

This compound is compatible with biocatalysts, enabling enantioselective reductions:

-

Heterocyclic ketones (e.g., acetylpyridine) are reduced to chiral alcohols with >99% ee using engineered enzymes .

-

Fluoromethyl ketones undergo asymmetric reduction for pharmaceutical intermediates .

Comparative Reactivity

This compound outperforms other silanes in specific contexts:

Table 2: Silane Performance in HAT Hydrogenation

| Silane | Solvent | Reaction Rate (mmol/h) | Diastereoselectivity (d.r.) |

|---|---|---|---|

| PhSiH₃ (this compound) | Hexane | 0.5 | 5.6→6.7 |

| Ph(i-PrO)SiH₂ | Hexane | 12.4 | 7.2→8.9 |

| PhSiH₃ | i-PrOH | 0.2 | 7.0→10.1 |

Notable Trends :

-

Ph(i-PrO)SiH₂ (isopropoxy derivative) shows 25× faster kinetics than this compound due to enhanced Si electrophilicity .

-

Polar solvents like i-PrOH reduce rates but improve selectivity .

This compound’s versatility stems from its balanced nucleophilicity, mild reducing power, and compatibility with diverse reaction conditions. Ongoing research continues to expand its applications in asymmetric synthesis, materials science, and green chemistry .

Wissenschaftliche Forschungsanwendungen

Applications Overview

The following table summarizes the primary applications of phenylsilane across different domains:

Pharmaceutical Applications

This compound has been utilized effectively in the modification of drug molecules. A study demonstrated its role as a reducing agent in the desulfinylation of sulfinyl-substituted cyclopropylcarboxylates, showcasing regioselectivity and efficiency in converting these compounds into alcohols . This method highlights this compound's potential for synthesizing pharmaceutical intermediates with improved properties.

Materials Science Innovations

In materials science, this compound is crucial for developing advanced coatings. It enhances the adhesion properties of coatings applied to various substrates. For instance, its incorporation into silicone rubber formulations has improved thermal stability and resistance to aging, making it ideal for high-performance applications like LED encapsulants .

Organic Synthesis Advances

This compound's versatility as a reagent is exemplified in its use for hydrosilylation reactions. Research indicates that it can facilitate the conversion of α,β-unsaturated carbonyl compounds into allyl alcohols with high yields under mild conditions, demonstrating its utility in organic chemistry .

Wirkmechanismus

Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .

Vergleich Mit ähnlichen Verbindungen

Phenylsilane is unique among organosilanes due to its simple structure and versatile reactivity. Similar compounds include:

Toluene (C₆H₅CH₃): Structurally similar but lacks the silyl group.

Dithis compound (C₆H₅)₂SiH₂: Contains two phenyl groups attached to silicon.

Triethylsilane (C₂H₅)₃SiH: Contains three ethyl groups attached to silicon.

This compound’s uniqueness lies in its combination of a phenyl group with a silyl group, providing distinct reactivity and applications .

Biologische Aktivität

Phenylsilane, a silane compound characterized by its phenyl group, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Overview of this compound

This compound (C6H5SiH3) is a silane compound that serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including reductions and desulfinylation processes. Recent studies have highlighted its potential beyond synthetic applications, indicating significant biological activity.

Mechanisms of Biological Activity

- Reductive Properties : this compound has been shown to act as a reducing agent in various chemical reactions. For instance, it effectively converts sulfinyl-substituted cyclopropylcarboxylates into corresponding alcohols through a desulfinylation process, demonstrating regioselectivity and stereoselectivity . This property suggests potential applications in medicinal chemistry for modifying biologically active compounds.

- Cytotoxicity : Research indicates that this compound derivatives exhibit cytotoxic effects on different cancer cell lines. For example, certain derivatives have shown moderate activity against the HL-60 leukemia cell line, suggesting that this compound may contribute to the development of anticancer agents .

- Antibacterial Activity : Some studies have reported the antibacterial properties of this compound derivatives against various bacterial strains, including Bacillus subtilis. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Desulfinylation Reactions

A study demonstrated the effectiveness of this compound in desulfinylation reactions under mild conditions. The presence of sulfinyl groups significantly altered the reaction pathway, leading to selective formation of desulfinylated products . This method offers a new approach for synthesizing compounds with potential therapeutic applications.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of this compound derivatives were synthesized and tested for their cytotoxic effects on HL-60 cells. The results indicated that certain modifications to the phenyl group enhanced cytotoxicity, paving the way for further exploration of these compounds as potential anticancer agents .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARWUHTVGZSQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80731-82-4 | |

| Details | Compound: Phenylsilane homopolymer | |

| Record name | Phenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80731-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.